molecular formula C16H11BrN2O B506177 2-bromo-N-quinolin-8-ylbenzamide

2-bromo-N-quinolin-8-ylbenzamide

Cat. No.: B506177
M. Wt: 327.17g/mol
InChI Key: YGBJQMIGMVFQNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-quinolin-8-ylbenzamide is a heterocyclic compound featuring a benzamide core substituted with a bromine atom at the 2-position and linked to a quinolin-8-ylamine group. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and materials science applications. The compound is synthesized via acylation reactions between 8-aminoquinoline derivatives and brominated benzoyl chlorides, achieving high yields (93.5%) under optimized conditions . Key spectroscopic data include strong IR absorption at ~1656 cm⁻¹ (amide C=O stretch) and distinct ¹H-NMR signals for aromatic protons influenced by the bromine substituent .

Properties

Molecular Formula

C16H11BrN2O

Molecular Weight

327.17g/mol

IUPAC Name

2-bromo-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C16H11BrN2O/c17-13-8-2-1-7-12(13)16(20)19-14-9-3-5-11-6-4-10-18-15(11)14/h1-10H,(H,19,20)

InChI Key

YGBJQMIGMVFQNZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3)Br

solubility

0.4 [ug/mL]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

2-bromo-N-quinolin-8-ylbenzamide has several promising applications in medicinal chemistry:

  • Anticancer Activity :
    • Studies have indicated that quinoline derivatives, including this compound, exhibit significant anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating effective inhibition of cell proliferation with IC values suggesting strong biological activity.
    • The mechanism often involves the compound's interaction with specific molecular targets such as enzymes or receptors that are crucial in cancer pathways.
  • Antimicrobial Properties :
    • The compound has shown potential in inhibiting microbial growth, making it a candidate for further research in antimicrobial drug development.
  • Enzyme Inhibition :
    • Research indicates that this compound can inhibit specific enzymes involved in cellular processes, which may lead to therapeutic applications against infections and other diseases.

Synthesis and Mechanisms

The synthesis of this compound typically involves several key steps that can be optimized for yield and purity. The reaction mechanisms often leverage the unique reactivity of the bromine atom, which can interact with nucleophiles or participate in substitution reactions .

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

  • In Vitro Studies :
    • A series of experiments demonstrated its efficacy against breast cancer cell lines, where it showed promising results in inhibiting cell growth and inducing apoptosis through specific molecular interactions.
  • Enzyme Interaction Studies :
    • Detailed biochemical studies have elucidated its mechanism of action as an enzyme inhibitor, providing insights into potential therapeutic pathways for treating diseases related to enzyme dysfunctions .
  • Synthetic Methodologies :
    • Recent advancements in synthetic methodologies utilizing this compound as a precursor have opened avenues for developing new derivatives with enhanced biological activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Modifications on the Benzamide Ring

4-Bromo-2-nitro-N-(quinolin-8-yl)benzamide (5.4.2-2k)
  • Structure : Nitro group at the 2-position and bromine at the 4-position.
  • Synthesis: Prepared via nitration of 4-bromo-N-(quinolin-8-yl)benzamide, yielding 61% .
  • Properties :
    • Melting point: 198°C (vs. unrecorded for the parent compound).
    • ¹H-NMR: Downfield shifts for aromatic protons (δ 10.23 ppm for NH) due to nitro’s electron-withdrawing effect.
    • IR: Strong C=O stretch at 1669 cm⁻¹ .
4-Cyano-2-nitro-N-(quinolin-8-yl)benzamide (5.4.2-2l)
  • Structure: Nitro at 2-position and cyano at 4-position.
  • Synthesis: 62% yield from 4-cyano-N-(quinolin-8-yl)benzamide .
  • Properties: Higher melting point (207°C) compared to brominated analogs, likely due to increased polarity. IR: Cyano stretch at 2235 cm⁻¹ and C=O at 1667 cm⁻¹ .

Table 1: Comparison of Substituent Effects

Compound Substituents Yield (%) m.p. (°C) Key IR (cm⁻¹)
2-Bromo-N-quinolin-8-ylbenzamide 2-Br 93.5 N/A 1656 (C=O)
5.4.2-2k 4-Br, 2-NO₂ 61 198 1669 (C=O)
5.4.2-2l 4-CN, 2-NO₂ 62 207 1667 (C=O)

Modifications on the Quinoline Moiety

2-Bromo-N-(5-ethoxyisoquinolin-8-yl)-4,5-dimethoxybenzamide (17)
  • Structure: Ethoxy and methoxy groups on the isoquinoline ring.
  • Synthesis: 90% yield via acylation of 8-amino-5-ethoxyisoquinoline .
  • Properties : Enhanced solubility due to ethoxy/methoxy groups; IR C=O stretch at 1656 cm⁻¹ .
(E)-2-(5-Aminoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Derivatives
  • Structure: Quinolin-6-yl linkage with indolinone substituents ().
  • Activity: Varied biological activities (e.g., IC₅₀ values: 5.208–6.878) based on substituents, highlighting the importance of the quinoline linkage position (6 vs. 8) .

Table 2: Quinoline Position and Biological Activity

Compound Quinoline Position Key Substituents Biological Activity (IC₅₀)
This compound 8 2-Br N/A
(E)-2-(5-Aminoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide 6 5-Aminoindolin-3-ylidene 5.411–6.878

Structural and Electronic Effects

  • Bromine vs. Nitro/Cyano: Bromine’s bulkiness and moderate electronegativity may enhance lipophilicity, whereas nitro/cyano groups increase polarity and electron-withdrawing effects, altering reactivity and binding interactions .
  • Quinoline vs.

Preparation Methods

Reaction Protocol and Conditions

In a representative procedure, 8-aminoquinoline (10 mmol) and triethylamine (20 mmol) are dissolved in anhydrous dichloromethane (DCM, 40 mL) and cooled to 0°C. A solution of 2-bromobenzoyl chloride (11.5 mmol) in DCM is added dropwise to the stirred mixture, maintaining the temperature at 0°C to mitigate exothermic side reactions. After 30 minutes, the reaction is warmed to room temperature and stirred for an additional 2 hours to ensure complete conversion. The mixture is then quenched with ice-cold water, and the organic layer is separated. Subsequent washing with saturated sodium bicarbonate and brine removes residual acids and salts, followed by drying over anhydrous sodium sulfate. Purification via silica gel column chromatography (ethyl acetate/hexane gradient) yields the desired product as a crystalline solid.

Critical Parameters

  • Temperature Control : Maintaining 0°C during acyl chloride addition prevents decomposition of the acid chloride and minimizes side reactions such as N-acylation byproducts.

  • Stoichiometry : A slight excess of 2-bromobenzoyl chloride (1.15 equiv) ensures complete consumption of 8-aminoquinoline, as confirmed by thin-layer chromatography (TLC).

  • Solvent Choice : Dichloromethane provides an inert, low-polarity medium that facilitates efficient mixing and suppresses hydrolysis of the acyl chloride.

Alternative Synthesis via In Situ Acid Chloride Formation

An alternative methodology employs in situ generation of 2-bromobenzoyl chloride from 2-bromobenzoic acid, circumventing the need for pre-synthesized acyl chlorides. This approach is particularly advantageous when handling moisture-sensitive reagents is challenging.

Procedure Overview

In this method, 2-bromobenzoic acid (15 mmol) is treated with thionyl chloride (SOCl₂, 20 mmol) in the presence of catalytic DMF (5 drops) under reflux conditions for 3 hours. The resulting 2-bromobenzoyl chloride is then directly reacted with 8-aminoquinoline in DCM, following a workup analogous to the primary method. While this route introduces an additional step, it offers flexibility in sourcing starting materials and reduces costs associated with commercial acyl chlorides.

Yield and Efficiency

Comparative studies indicate that the in situ method achieves yields of 70–75%, slightly lower than the 80–85% yields obtained using pre-formed acyl chlorides. This discrepancy arises from incomplete conversion of the carboxylic acid to the acyl chloride, as evidenced by residual acid peaks in 1^1H NMR spectra of crude products.

Comparative Analysis of Methodologies

The table below summarizes key differences between the two principal synthesis routes:

Parameter Direct Acylation In Situ Acyl Chloride
Starting Material2-Bromobenzoyl chloride2-Bromobenzoic acid
Reaction Steps12
Typical Yield80–85%70–75%
Purification ComplexityModerateModerate
Cost EfficiencyLowerHigher

Both methods exhibit comparable purity profiles, with isolated products showing >95% purity by high-performance liquid chromatography (HPLC). The choice of method often hinges on reagent availability and scalability requirements.

Reaction Optimization and Mechanistic Insights

Role of Triethylamine

Triethylamine serves a dual function: it neutralizes HCl generated during the acylation reaction and acts as a base to deprotonate the amine, enhancing its nucleophilicity. Omission of triethylamine results in <10% conversion, underscoring its critical role in reaction kinetics.

Solvent Effects

While DCM is the solvent of choice, substitutions with tetrahydrofuran (THF) or dimethylformamide (DMF) lead to reduced yields (50–60%) due to increased acyl chloride hydrolysis in polar aprotic solvents.

Characterization and Analytical Data

Spectroscopic Confirmation

The synthesized compound is characterized by 1^1H NMR, 13^13C NMR, and mass spectrometry. Key spectral features include:

  • 1^1H NMR (400 MHz, DMSO-d6d_6) : δ 10.32 (s, 1H, NH), 8.94–8.88 (m, 1H, quinoline-H), 8.74 (d, J=7.2J = 7.2 Hz, 1H, quinoline-H), 7.80–7.56 (m, 5H, aromatic-H).

  • ESI-MS : m/z 327.07 [M+H]+^+ (calculated for C16_{16}H11_{11}BrN2_2O: 327.01).

Purity Assessment

Column chromatography using ethyl acetate/hexane (1:4) effectively separates the product from unreacted starting materials and oligomeric byproducts. Post-purification, differential scanning calorimetry (DSC) reveals a sharp melting point at 133.3–133.5°C, consistent with a pure crystalline phase.

Discussion of Byproducts and Challenges

Common Side Reactions

  • N-Acylation of Quinoline Nitrogen : Competing acylation at the quinoline’s tertiary nitrogen occurs in <5% of cases, particularly under elevated temperatures (>25°C).

  • Hydrolysis of Acyl Chloride : Residual moisture in solvents or reagents leads to 2-bromobenzoic acid formation, detectable via IR spectroscopy (broad O-H stretch at 2500–3300 cm1^{-1}).

Mitigation Strategies

  • Rigorous drying of solvents and glassware under argon atmosphere minimizes hydrolysis.

  • Use of molecular sieves (4Å) during the reaction sequesters trace water, improving yields by 8–10% .

Q & A

Q. What approaches reconcile contradictory biological activity data across studies?

  • Contradiction Analysis : Apply TRIZ principles to identify technical contradictions (e.g., solubility vs. membrane permeability). Validate via dose-response curves in multiple cell lines and orthogonal assays (e.g., SPR, ITC) .
  • Meta-Analysis : Aggregate data from PubChem and ChEMBL. Use statistical tools (e.g., ANOVA, PCA) to isolate variables like solvent effects or counterion interference .

Methodological Notes

  • Crystallography : SHELX programs are preferred for their robustness in handling twinned data and high-resolution refinement .
  • Synthesis : Avoid prolonged heating during amidation to prevent decomposition; microwave-assisted synthesis reduces reaction time .
  • Data Reproducibility : Archive raw diffraction data (CIF files) and NMR spectra (JCAMP-DX format) in public repositories (e.g., Cambridge Crystallographic Data Centre, Zenodo).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.